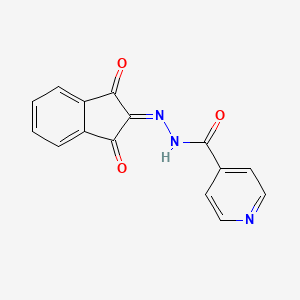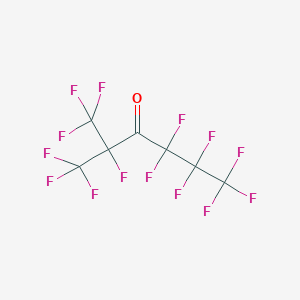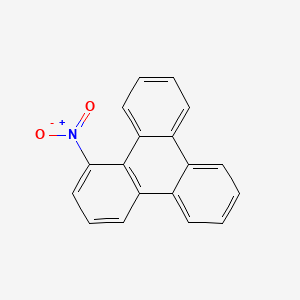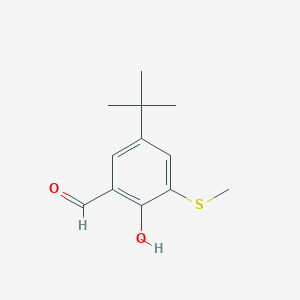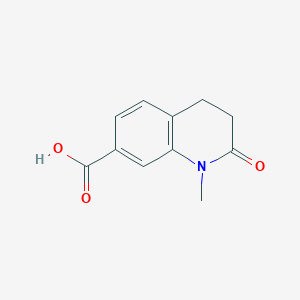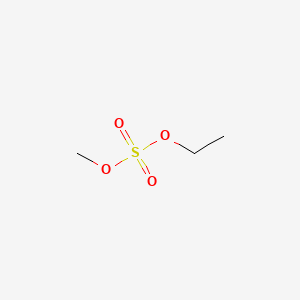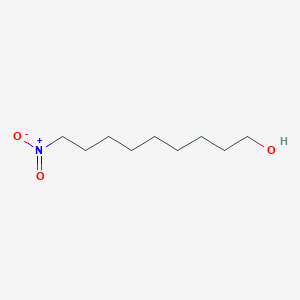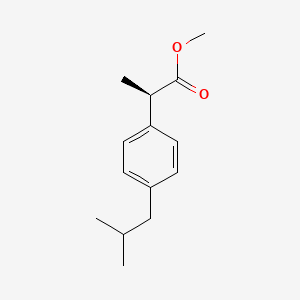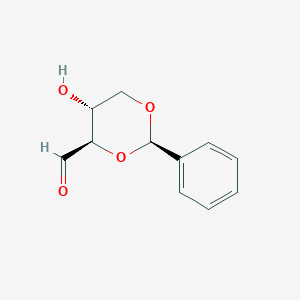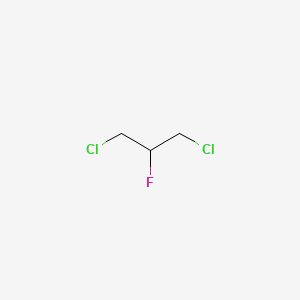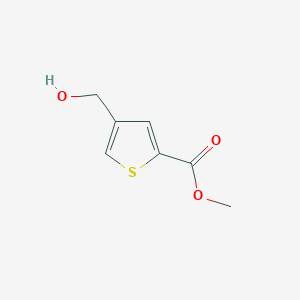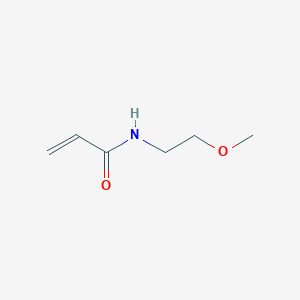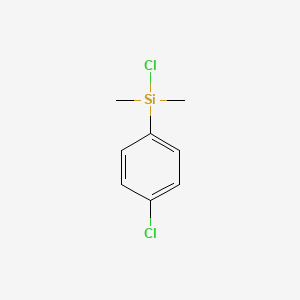
Dimethyl-n-chlorophenylchlorosilane
Descripción general
Descripción
Dimethyl-n-chlorophenylchlorosilane is an organosilicon compound with the molecular formula C₈H₁₀Cl₂Si. This compound is characterized by the presence of a silicon atom bonded to a dimethyl group, a chlorophenyl group, and a chlorine atom. It is commonly used in organic synthesis and materials science due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl-n-chlorophenylchlorosilane can be synthesized through the reaction of dimethyldichlorosilane with chlorobenzene in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
(CH₃)₂SiCl₂+C₆H₅Cl→(CH₃)₂Si(C₆H₄Cl)Cl+HCl
The reaction is carried out at elevated temperatures, often in the range of 100-150°C, and may require a Lewis acid catalyst such as aluminum chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of high-purity reactants and stringent control of reaction conditions are crucial to obtaining a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-n-chlorophenylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom attached to the silicon can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silazanes, or silthianes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Alcohols: React with this compound to form alkoxysilanes.
Amines: React to form aminated silanes.
Water: Hydrolyzes the compound to form silanols and hydrochloric acid.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the silicon-chlorine bond to form silanols.
Major Products Formed
Siloxanes: Formed through hydrolysis or oxidation reactions.
Silanols: Formed through hydrolysis or oxidation.
Aminated Silanes: Formed through substitution with amines.
Aplicaciones Científicas De Investigación
Dimethyl-n-chlorophenylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, including siloxanes, silazanes, and silthianes.
Materials Science: Employed in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Biology and Medicine: Utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl-n-chlorophenylchlorosilane involves the reactivity of the silicon-chlorine bond. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldichlorosilane: Similar in structure but lacks the chlorophenyl group.
Phenyltrichlorosilane: Contains a phenyl group and three chlorine atoms attached to silicon.
Methyltrichlorosilane: Contains one methyl group and three chlorine atoms attached to silicon.
Uniqueness
Dimethyl-n-chlorophenylchlorosilane is unique due to the presence of both dimethyl and chlorophenyl groups attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
chloro-(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSSAIWWQLYKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335063 | |
| Record name | Dimethyl-n-chlorophenylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-92-3 | |
| Record name | 1-Chloro-4-(chlorodimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-n-chlorophenylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


